N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide
CAS No.:
Cat. No.: VC16717150
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N4O |
|---|---|
| Molecular Weight | 176.18 g/mol |
| IUPAC Name | N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide |
| Standard InChI | InChI=1S/C8H8N4O/c9-8(11-13)6-5-12-4-2-1-3-7(12)10-6/h1-5,13H,(H2,9,11) |
| Standard InChI Key | WQOPFFRPTUGOIP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1)C(=NO)N |
Introduction
Structural Characteristics and Molecular Composition
Molecular Architecture
N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide features a bicyclic framework comprising a five-membered imidazole ring fused to a six-membered pyridine ring. The hydroxyl group (-OH) is positioned at the N' site of the imidazole moiety, while the carboximidamide group (-C(=NH)NH) occupies the 2-position of the pyridine ring. This arrangement creates a polarized electronic environment, enhancing its capacity for intermolecular interactions such as hydrogen bonding and π-stacking. The planar structure of the fused rings facilitates penetration into hydrophobic biological targets, a critical factor in its pharmacological efficacy.
Molecular Formula and Weight
The compound’s molecular formula is CHNO, with a molecular weight of 176.18 g/mol . Its precise stoichiometry reflects the balance between aromatic stability and functional group reactivity, enabling selective modifications during synthetic derivatization.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 176.18 g/mol | |
| CAS Registry Number | 885950-24-3 |
Synthesis Methodologies
Conventional Synthesis Routes
The synthesis of N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide typically involves the reaction of imidazo[1,2-a]pyridine-2-carbonitrile with hydroxylamine hydrochloride under basic conditions. For example, treatment with sodium carbonate in ethanol at 60–80°C yields the carboximidamide derivative via nucleophilic addition-elimination. Alternative methods include the direct amidoximation of pre-functionalized imidazo[1,2-a]pyridines using hydroxylamine-O-sulfonic acid, which offers improved regioselectivity.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis and microwave-assisted reactions to reduce environmental impact. These methods achieve yields exceeding 85% while minimizing waste generation, aligning with sustainable pharmaceutical production practices.
Physical and Chemical Properties
Thermal and Spectral Properties
The compound exhibits a melting point of 191–193°C and a predicted density of 1.48±0.1 g/cm . Its pKa of 10.41±0.50 suggests moderate basicity, consistent with the presence of the hydroxyl and amidine groups . Fourier-transform infrared (FTIR) spectroscopy reveals characteristic N-H and O-H stretches at 3300–3500 cm, while nuclear magnetic resonance (NMR) spectra confirm proton environments aligned with its structure.
Reactivity and Stability
N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide demonstrates stability under ambient conditions but undergoes hydrolysis in strongly acidic or alkaline media. Its hydroxyl group participates in redox reactions, enabling the formation of nitroso derivatives under oxidative conditions. The carboximidamide moiety readily undergoes condensation with carbonyl compounds, yielding Schiff bases with enhanced bioactivity.
Pharmacological Profile and Mechanisms
Antimicrobial and Anticancer Activities
Preclinical studies indicate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. In cancer cell lines, the compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization, showing IC values of 12–25 µM in breast and lung adenocarcinoma models.
Enzyme Inhibition and Molecular Interactions
The compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, with a K of 0.45 µM. Molecular docking simulations reveal strong binding affinity (-9.2 kcal/mol) to the DHFR active site, mediated by hydrogen bonds between the hydroxyl group and Asp27 and Glu30 residues.
Applications in Drug Discovery
Preclinical Research and Development
N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide serves as a lead compound in antimalarial drug development, demonstrating 98% suppression of Plasmodium falciparum growth at 10 µM. Its derivatives are also being evaluated as kinase inhibitors for inflammatory disorders, with preliminary data showing 70% reduction in TNF-α production at 5 µM.
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